| abcr |

AB516096-250mg |

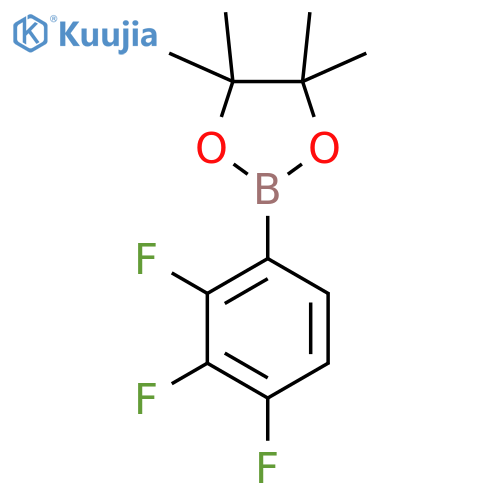

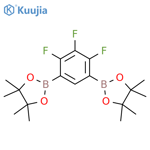

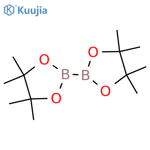

2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; . |

881401-96-3 |

95% |

250mg |

€156.80 |

2024-08-02 |

|

| TRC |

T890428-10mg |

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane |

881401-96-3 |

|

10mg |

$ 50.00 |

2022-06-02 |

|

| TRC |

T890428-50mg |

4,4,5,5-Tetramethyl-2-(2,3,4-Trifluorophenyl)-1,3,2-Dioxaborolane |

881401-96-3 |

|

50mg |

$ 95.00 |

2022-06-02 |

|

| abcr |

AB516096-5g |

2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; . |

881401-96-3 |

95% |

5g |

€614.40 |

2025-03-19 |

|

| abcr |

AB516096-1g |

2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; . |

881401-96-3 |

95% |

1g |

€209.70 |

2025-03-19 |

|

| Enamine |

EN300-1425811-50mg |

4,4,5,5-tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane |

881401-96-3 |

|

50mg |

$359.0 |

2023-09-30 |

|

| 1PlusChem |

1P004FJ5-250mg |

4,4,5,5-TETRAMETHYL-2-(2,3,4-TRIFLUOROPHENYL)-1,3,2-DIOXABOROLANE |

881401-96-3 |

98% |

250mg |

$72.00 |

2025-02-21 |

|

| A2B Chem LLC |

AC05953-1g |

4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane |

881401-96-3 |

|

1g |

$178.00 |

2024-04-19 |

|

| abcr |

AB516096-10g |

2,3,4-Trifluorophenylboronic acid pinacol ester, 95%; . |

881401-96-3 |

95% |

10g |

€1005.80 |

2025-03-19 |

|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. |

1249918-1g |

4,4,5,5-Tetramethyl-2-(2,3,4-trifluorophenyl)-1,3,2-dioxaborolane |

881401-96-3 |

97% |

1g |

¥1375.00 |

2024-04-27 |

|